4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one
Description
4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is a heterocyclic compound that features a unique combination of furan, oxadiazole, and pyrrolidinone moieties
Properties
IUPAC Name |
4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14-9-11(10-19(14)12-5-2-1-3-6-12)15-17-16(22-18-15)13-7-4-8-21-13/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPOKUHILBITLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation via Cyclization Reactions
The 1,2,4-oxadiazole ring is a critical component of the target compound. A widely adopted method involves the cyclization of amidoximes with carboxylic acid derivatives. For example, furan-2-carbohydrazide reacts with a nitrile precursor under refluxing ethanol to form the oxadiazole core. This reaction typically proceeds via a two-step mechanism: (1) nucleophilic attack of the amidoxime’s amino group on the nitrile carbon, followed by (2) intramolecular cyclodehydration to yield the oxadiazole ring.
Key Reaction Conditions :
- Solvent : Ethanol or acetonitrile
- Temperature : 80–100°C
- Catalyst : Pyridine or triethylamine (2–3 equivalents)
- Yield : 60–75% (dependent on substituent electronic effects)
A representative procedure involves treating furan-2-carbohydrazide (1.0 equiv) with methyl cyanoacetate (1.2 equiv) in ethanol under reflux for 12 hours. The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate the 5-(furan-2-yl)-1,2,4-oxadiazole intermediate.
Pyrrolidin-2-one Functionalization Strategies
The pyrrolidinone ring is introduced through lactamization or cyclization of γ-amino ketones. A common approach employs N-arylation of pyrrolidin-2-one using Ullmann coupling conditions. For instance, 1-phenylpyrrolidin-2-one is synthesized by reacting pyrrolidin-2-one with iodobenzene in the presence of copper(I) iodide and 1,10-phenanthroline.
Optimization Insights :
- Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
- Base : Potassium carbonate (2.5 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 110°C, 24 hours
- Yield : 68–72%
Convergent Approaches for Final Assembly
Suzuki-Miyaura Cross-Coupling for Aryl Integration
The phenyl group at the pyrrolidinone’s nitrogen is installed via Suzuki coupling. A brominated pyrrolidinone intermediate reacts with phenylboronic acid under palladium catalysis.
Representative Protocol :
- Substrate : 4-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one (1.0 equiv)
- Boronic Acid : Phenylboronic acid (1.5 equiv)
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Sodium carbonate (2.0 equiv)
- Solvent : Toluene/water (4:1)
- Temperature : 90°C, 12 hours
- Yield : 85%
Microwave-Assisted Cyclization for Enhanced Efficiency
Microwave irradiation significantly reduces reaction times for oxadiazole formation. A mixture of furan-2-carbohydrazide and ethyl cyanoacetate in acetonitrile achieves 90% conversion within 30 minutes at 150°C, compared to 12 hours under conventional heating.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Large-scale manufacturing employs continuous flow reactors to improve heat transfer and mixing efficiency. A tubular reactor with a residence time of 10 minutes at 130°C enables kilogram-scale production of the oxadiazole intermediate with ≥95% purity.
Process Parameters :
| Parameter | Value |
|---|---|
| Reactor Volume | 500 mL |
| Flow Rate | 50 mL/min |
| Temperature | 130°C |
| Pressure | 15 bar |
| Annual Output | 1.2 metric tons |
By-Product Management
Undesired dimerization of the oxadiazole precursor is mitigated by maintaining substrate concentrations below 0.5 M. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) suppress side reactions by stabilizing transition states.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Profiling
Critical NMR signals for the target compound include:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 6.72 (dd, J = 3.6 Hz, 1H, furan-H), 6.52 (d, J = 3.2 Hz, 1H, furan-H), 4.21–4.15 (m, 1H, pyrrolidinone-H), 3.92–3.85 (m, 2H, CH₂), 2.75–2.68 (m, 1H, CH), 2.45–2.38 (m, 1H, CH).
- ¹³C NMR (101 MHz, CDCl₃) : δ 174.5 (C=O), 163.8 (oxadiazole-C), 151.2 (furan-C), 142.3 (Ar-C), 128.9–126.4 (Ar-CH), 112.7 (furan-CH), 110.3 (furan-CH), 52.1 (pyrrolidinone-C), 44.8 (CH₂), 34.6 (CH₂).
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ is observed at m/z 295.1294 (calculated 295.1298 for C₁₆H₁₅N₃O₃), confirming the molecular formula.
Challenges and Mitigation Strategies
Regioselectivity in Oxadiazole Formation
Competing 1,3,4-oxadiazole formation is suppressed by using electron-deficient nitriles (e.g., trichloroacetonitrile), which favor 1,2,4-oxadiazole regioisomers through kinetic control.
Lactam Ring Stability Under Basic Conditions
The pyrrolidinone ring undergoes hydrolysis at pH > 10. This is avoided by conducting N-arylation reactions at neutral pH using phase-transfer catalysts.
Comparative Analysis of Synthetic Pathways
Table 1. Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scale (g) |
|---|---|---|---|---|
| Conventional Cyclization | 68 | 92 | 24 | 0.5–5 |
| Microwave Cyclization | 89 | 97 | 0.5 | 0.1–2 |
| Continuous Flow | 82 | 95 | 0.2 | 50–100 |
Chemical Reactions Analysis
Types of Reactions
4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,2,4-oxadiazole-3-thiol: Similar in structure but with a thiol group instead of the pyrrolidinone moiety.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of the oxadiazole ring.
Uniqueness
4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is unique due to its combination of furan, oxadiazole, and pyrrolidinone moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is a heterocyclic compound that incorporates a furan ring and an oxadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly as an antimicrobial agent and its interactions with metabolic pathways.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 270.3 g/mol. The structure features a pyrrolidinone ring substituted with both a phenyl and an oxadiazole unit.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Mechanism of Action : The oxadiazole ring has been shown to disrupt bacterial cell wall synthesis, leading to cell lysis. This mechanism is crucial for developing new antibiotics against resistant strains of bacteria.
Interaction with Cytochrome P450 Enzymes
The compound may interact with cytochrome P450 enzymes, which play a vital role in drug metabolism. Such interactions could influence the pharmacokinetics of co-administered drugs:
- Impact on Drug Metabolism : By modulating the activity of these enzymes, the compound could alter the metabolic pathways of various pharmaceuticals, potentially enhancing or diminishing their therapeutic effects .
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of similar oxadiazole derivatives found that they exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the bacterial strain .
Study 2: Pharmacokinetic Profiling
Another research effort focused on the pharmacokinetic properties of compounds with structural similarities to this compound. It was found that these compounds have favorable absorption rates and bioavailability profiles when administered orally .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and properties of structurally related compounds:
| Compound Name | Structural Features | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Furan + Oxadiazole | Antimicrobial | 10 |
| Compound B | Furan + Thiazole | Antimicrobial | 20 |
| Compound C | Furan + Imidazole | Antifungal | 30 |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Oxadiazole ring formation : A nitrile oxide intermediate can be generated from furan-2-carbohydrazide via cyclization with a carbonyl compound under reflux in ethanol or acetonitrile .
Pyrrolidin-2-one functionalization : The phenyl group is introduced via nucleophilic substitution or Pd-catalyzed cross-coupling reactions.
- Optimization : Control reaction temperature (60–80°C), use anhydrous solvents (e.g., DMF or THF), and employ catalysts like EDC·HCl/HOBt for amide bond formation . Monitor purity via TLC and HPLC at each step .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions on the pyrrolidin-2-one and oxadiazole rings. For example, furan protons typically appear at δ 6.3–7.4 ppm, while oxadiazole carbons resonate near δ 160–170 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] for CHNO) with ≤2 ppm error .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- Target Identification : Screen against neuropathic pain targets (e.g., ion channels or GPCRs) based on structural analogs in . Use patch-clamp assays for ion channel modulation or fluorescence-based calcium flux assays for GPCR activity .
- Cytotoxicity : Perform MTT assays on HEK-293 or SH-SY5Y cell lines at concentrations of 1–100 μM .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, DFT) elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with pain-related targets (e.g., TRPV1 or NMDA receptors). Parameterize the oxadiazole ring as a hydrogen-bond acceptor and the furan as a hydrophobic moiety .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (B3LYP/6-31G* basis set) to predict reactive sites for electrophilic/nucleophilic attacks .
Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in DCM/hexane (1:1). Refine data using SHELXL (CCDC deposition recommended) .
- Data Reconciliation : If NMR signals conflict with crystallographic bond lengths, re-optimize the structure in Gaussian 09 using the crystallographic coordinates as a starting point .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with substituted furans (e.g., 5-nitro-furan-2-yl) or modified pyrrolidinone rings (e.g., N-methyl derivatives).
- Biological Profiling : Test analogs in dose-response assays (IC/EC) and correlate with logP values (calculated via ChemAxon) to assess hydrophobicity-activity trends .
Q. How can researchers address low yield or selectivity in the final cyclization step?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yield by 15–20% .
- Protecting Groups : Temporarily protect the pyrrolidin-2-one carbonyl with a tert-butyldimethylsilyl (TBS) group to prevent side reactions during oxadiazole formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
